5-Fluoro-1H-indol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7FN2 |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
5-fluoro-1H-indol-4-amine |
InChI |
InChI=1S/C8H7FN2/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H,10H2 |
InChI Key |
LLQSMVCAVXQONG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)N)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Fluoro 1h Indol 4 Amine and Its Analogs
Established and Emerging Synthetic Pathways to the Indole (B1671886) Core
The construction of the core indole scaffold remains a pivotal step in the synthesis of 5-Fluoro-1H-indol-4-amine. Several classical and modified indole syntheses have been adapted to introduce the desired substitution pattern.
Fischer Indole Synthesis Modifications
The Fischer indole synthesis, a robust and widely used method, involves the acid-catalyzed cyclization of an arylhydrazone. For the synthesis of 4-amino-5-fluoroindole derivatives, a key starting material would be the corresponding (4-fluoro-3-nitrophenyl)hydrazine. The general mechanism proceeds through the formation of a phenylhydrazone from the reaction of the hydrazine (B178648) with an appropriate aldehyde or ketone, followed by a-sigmatropic rearrangement and subsequent cyclization to form the indole ring.
The regioselectivity of the Fischer indole synthesis is influenced by the substitution pattern on the phenylhydrazine (B124118). For instance, a para-substituted phenylhydrazine will typically yield a 5-substituted indole. The presence of both a fluorine and a nitro group on the starting phenylhydrazine introduces electronic effects that can influence the reaction conditions required for efficient cyclization. Electron-withdrawing groups, such as a nitro group, can sometimes hinder the reaction.
A modified approach involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which can expand the scope of the Fischer indole synthesis.
Table 1: Examples of Fischer Indole Synthesis for Fluorinated Indoles
| Starting Phenylhydrazine | Carbonyl Compound | Acid Catalyst | Product | Reference |
| 4-Fluorophenylhydrazine | Ethyl pyruvate | Not specified | Ethyl 5-fluoroindole-2-carboxylate | |
| o,m-Tolylhydrazine hydrochlorides | Isopropyl methyl ketone | Acetic acid | 2,3,3,4-Tetramethylindolenine | |
| p-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic acid | Nitroindolenine derivative |
Leimgruber-Batcho Indole Synthesis Approaches
The Leimgruber-Batcho indole synthesis has proven to be a highly effective method for the preparation of substituted indoles, particularly those with substitution patterns relevant to this compound. This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to yield the indole.
For the synthesis of 5-fluoroindole (B109304) derivatives, a suitable starting material is a 4-fluoro-2-nitrotoluene. This is reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene intermediate. Subsequent reduction of the nitro group, often using catalysts like Raney nickel, palladium on carbon (Pd/C) with hydrogen, or iron in acetic acid, leads to the cyclization and formation of the 5-fluoroindole core.
This methodology has been successfully applied to the large-scale synthesis of 5-fluoro-6-substituted indoles. For example, the reaction of 3-chloro-4-fluoro-6-methylnitrobenzene with N,N-dimethylformamide di-isopropyl acetal, followed by reductive cyclization with iron powder and acetic acid, yields 6-chloro-5-fluoroindole. A similar strategy starting from a dinitrotoluene precursor has been utilized to synthesize 4-aminoindole (B1269813).
Table 2: Leimgruber-Batcho Synthesis of Substituted 5-Fluoroindoles
| Starting Material | Reagents | Product | Yield | Reference |
| 3-Chloro-4-fluoro-6-methylnitrobenzene | 1. DMF di-isopropyl acetal2. Fe/AcOH | 6-Chloro-5-fluoroindole | 72% | |
| 3-Bromo-4-fluoro-6-methylnitrobenzene | 1. DMF di-isopropyl acetal2. Fe/AcOH | 6-Bromo-5-fluoroindole | 73% | |
| 3-Iodo-4-fluoro-6-methylnitrobenzene | 1. DMF di-isopropyl acetal2. Fe/AcOH | 6-Iodo-5-fluoroindole | 70% | |
| 3-N-acetyl-4-fluoro-6-methylnitrobenzene | 1. DMF di-isopropyl acetal2. Fe/AcOH | 6-Acetamido-5-fluoroindole | 70% |
Bischler Indole Synthesis and Related Routes
The Bischler indole synthesis, also known as the Bischler-Möhlau indole synthesis, involves the reaction of an α-haloketone or α-hydroxyketone with an excess of an arylamine in the presence of an acid catalyst. The reaction proceeds through an α-arylaminoketone intermediate, which then undergoes cyclization. While historically significant, this method can be limited by harsh reaction conditions and the potential for unpredictable regioselectivity.
Modern modifications of the Bischler synthesis have aimed to improve its scope and mildness. For the synthesis of 4,5-disubstituted indoles, a key intermediate would be the corresponding α-(4-fluoro-3-aminophenyl)aminoketone. The success of the cyclization would depend on the directing effects of the substituents on the aniline (B41778) ring.
One variation of this approach is the Sugasawa synthesis, which involves the reaction of an aniline with chloroacetonitrile (B46850) in the presence of a Lewis acid, followed by reductive cyclization. This method has been used to prepare 5-fluoroindole from 4-fluoroaniline.
Table 3: Example of a Bischler-Related Synthesis for a Fluorinated Indole
| Aniline Derivative | Reagents | Intermediate | Cyclization Conditions | Product | Reference |
| 4-Fluoroaniline | 1. Chloroacetonitrile, BCl₃, ZnCl₂2. HCl | 1-(2-Amino-5-fluorophenyl)-2-chloroethan-1-one | NaBH₄, dioxane/H₂O | 5-Fluoroindole |
Reductive Cyclization Strategies
Reductive cyclization is a key step in several indole syntheses, most notably the Leimgruber-Batcho method. This strategy is also applicable to other precursors, such as ortho-nitrostyrenes or ortho-nitroarylacetonitriles, to form the indole ring. The choice of reducing agent is critical and can be tailored to the specific substrate and desired outcome. Common reducing systems include catalytic hydrogenation (e.g., H₂/Pd/C), transfer hydrogenation, and dissolving metal reductions (e.g., Fe/AcOH, SnCl₂/HCl).
A direct route to this compound can be envisioned through the reductive cyclization of a precursor such as 4-fluoro-5-nitro-1H-indole or a related ortho-substituted nitroaromatic. The synthesis of 4-fluoro-5-nitro-1H-indole has been reported, and its subsequent reduction would provide a direct entry to the 4-amino-5-fluoroindole scaffold. The reduction of a nitro group to an amine on a pre-formed indole ring is a common transformation.
Regioselective Fluorination Techniques
The direct introduction of a fluorine atom onto a pre-formed indole nucleus offers an alternative synthetic route. Regioselectivity is a key challenge in such reactions, as the indole ring has multiple reactive positions.
Electrophilic Fluorinating Agents and Conditions
Electrophilic fluorinating agents are commonly employed for the direct fluorination of electron-rich aromatic and heteroaromatic compounds. Reagents such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) are widely used due to their stability and reactivity.
The regioselectivity of electrophilic fluorination of indoles is highly dependent on the reaction conditions and the substitution pattern of the indole. The C3 position is generally the most nucleophilic and prone to electrophilic attack. However, by blocking the C3 position or by using directing groups, fluorination at other positions, including C5, can be achieved.
For the synthesis of this compound, direct fluorination of a 4-aminoindole derivative would be a potential route. The amino group is a strong activating group and would influence the position of electrophilic attack. Protection of the amino group, for example as an acetamide, may be necessary to control the reactivity and regioselectivity of the fluorination reaction. Studies on the regioselective C5-H functionalization of indoles have demonstrated that with appropriate directing groups, reactions can be guided to the C5 position.
Table 4: Common Electrophilic Fluorinating Agents
| Reagent | Acronym | Characteristics |
| N-Fluorobenzenesulfonimide | NFSI | Mild, crystalline solid, also acts as an amination reagent. |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | User-friendly, stable, broad scope of reactivity. |
Directed C-H Fluorination Methodologies
The direct fluorination of C-H bonds in indole scaffolds represents a highly efficient and atom-economical approach to synthesize fluorinated indoles. This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Recent advancements in this area have focused on the use of transition-metal catalysis and specialized fluorinating reagents to achieve high regioselectivity.
Palladium catalysis has been instrumental in the directed C-H fluorination of indoles. By employing a directing group at the N-1 position of the indole ring, it is possible to selectively activate specific C-H bonds for fluorination. For instance, the use of a pivaloyl group as a directing group has been shown to facilitate the Rh-catalyzed C7-alkenylation of indoles, suggesting its potential for directing fluorination to the C7 position. chim.it Similarly, N-(2-pyridyl)sulfonyl groups have been successfully used to direct Pd-catalyzed C-2 alkenylation of indoles. chim.it These directing groups form a chelate with the metal catalyst, bringing the fluorinating agent into close proximity to the target C-H bond and enabling regioselective fluorination.
A variety of electrophilic fluorinating reagents are employed in these methodologies. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used due to their stability and reactivity. wikipedia.org These reagents act as an "F+" source, which is transferred to the carbon atom of the C-H bond through the catalytic cycle. The choice of catalyst, directing group, and fluorinating agent is crucial for the success of the reaction, influencing both the yield and the regioselectivity of the fluorination.
Recent research has also explored the use of hypervalent iodine reagents for the fluorination of heterocycles. organic-chemistry.orgle.ac.uk These reagents offer an alternative to metal-catalyzed methods and can operate under mild, metal-free conditions. organic-chemistry.org The reactivity of these reagents can be tuned to achieve different outcomes, including C-H fluorination. organic-chemistry.org While the direct C-H fluorination of the indole C5 position to produce 5-fluoroindoles is a developing area, the principles established for other positions on the indole ring provide a strong foundation for future research in this specific transformation.
Introduction of the Amine Functionality at the C4 Position
The introduction of an amine group at the C4 position of the 5-fluoroindole core is a critical step in the synthesis of this compound. Several synthetic strategies have been developed to achieve this transformation, each with its own advantages and limitations.
Nucleophilic Aromatic Substitution Routes
Nucleophilic aromatic substitution (SNAr) is a potential pathway for introducing an amine group onto the indole ring, particularly when the ring is activated by electron-withdrawing groups. In the context of 5-fluoroindoles, the fluorine atom itself can act as a leaving group in SNAr reactions, although this is less common than its role as an activating group. A more plausible SNAr approach would involve a different leaving group at the C4 position, with the C5-fluoro substituent serving to activate the ring towards nucleophilic attack. For instance, a nitro group at C4 would strongly activate the ring for SNAr with an amine nucleophile. However, the direct displacement of a hydride ion (H-) at the C4 position by a nucleophile is generally not feasible unless an oxidizing agent is present to facilitate the removal of the hydride.
Reduction of Nitro Precursors
A widely employed and reliable method for the introduction of an amine group at the C4 position is through the reduction of a corresponding 4-nitroindole (B16737) precursor. This two-step process involves the nitration of the 5-fluoroindole followed by the reduction of the nitro group.
The nitration of 5-fluoroindole can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The directing effects of the indole nitrogen and the C5-fluoro substituent will influence the regioselectivity of this reaction, and careful optimization is required to favor the formation of 5-fluoro-4-nitroindole.
Once the 4-nitro precursor is obtained, the nitro group can be reduced to the desired amine using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acetic acid are also effective for this transformation. The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reduction conditions.
A relevant synthetic route starts from 4-fluoronitrobenzene, which can be converted to 5-fluoroindole. diva-portal.org This approach involves a vicarious nucleophilic substitution followed by a reductive cyclization to form the indole ring. diva-portal.org This highlights the utility of nitroaromatics as precursors in indole synthesis, which can then be reduced to the corresponding amines.
Mannich-Type Reactions for Amine Introduction
The Mannich reaction is a powerful tool for the aminomethylation of acidic C-H bonds, and it can be applied to indoles to introduce an amine functionality. While the Mannich reaction on indoles typically occurs at the C3 position due to its high nucleophilicity, modifications to the substrate and reaction conditions can potentially direct the reaction to the C4 position.
For the synthesis of this compound, a Mannich-type reaction would involve reacting 5-fluoroindole with formaldehyde (B43269) and a secondary amine to form a gramine-type intermediate. Subsequent displacement of the dimethylamino group with a suitable nucleophile, followed by further transformations, could lead to the desired C4-amino product. However, achieving regioselectivity at the C4 position can be challenging and may require the use of protecting groups or specific directing groups to block the more reactive C3 position. Research into the C4-functionalization of indoles has shown that directing groups can be employed to achieve alkenylation at the C4 position, which could potentially be adapted for amination. chim.it
Stereoselective Synthesis of Enantiomeric Forms
The stereoselective synthesis of enantiomeric forms of this compound and its analogs is of significant interest, particularly for their potential applications in medicinal chemistry where a specific stereoisomer often exhibits the desired biological activity. While this compound itself is achiral, the introduction of a stereocenter, for example by substitution at the C4-amine or on a side chain, necessitates stereocontrolled synthetic methods.
Asymmetric synthesis of fluorinated N-heterocycles has been an area of active research. beilstein-journals.org Chiral N-fluorosultams and chiral Selectfluor® derivatives have been utilized in enantioselective fluorination reactions, demonstrating the feasibility of introducing fluorine in a stereocontrolled manner. chim.it While these methods are not directly applicable to the synthesis of the parent this compound, they are highly relevant for the synthesis of its chiral analogs.
For analogs of this compound that possess a stereocenter, several strategies can be employed. One approach is the use of a chiral auxiliary attached to the indole nitrogen. This auxiliary can direct a subsequent reaction, such as the introduction of a substituent, to occur stereoselectively. After the desired stereochemistry is established, the auxiliary can be removed.
Another powerful technique is asymmetric catalysis. For instance, a scandium(III)-catalyzed asymmetric C-H fluorination of unprotected 3-substituted oxindoles has been reported to proceed with excellent enantioselectivities. beilstein-journals.org This highlights the potential of using chiral catalysts to control the stereochemistry of reactions on indole-related scaffolds. Similarly, chiral catalysts can be employed in the reduction of a prochiral ketone or imine precursor to generate a chiral alcohol or amine, respectively.
Resolution of a racemic mixture is another common method to obtain enantiomerically pure compounds. This can be achieved by reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. Subsequent removal of the resolving agent yields the individual enantiomers.
Optimization of Synthetic Procedures for Research Scale
The optimization of synthetic procedures for the preparation of this compound and its analogs on a research scale is crucial for ensuring efficient and reproducible access to these compounds for further investigation. Key aspects of optimization include improving reaction yields, simplifying purification methods, reducing reaction times, and using readily available and cost-effective starting materials.
The choice of solvents and catalysts also plays a significant role. For instance, in a novel method for preparing 6-chloro-5-fluoroindole, the reaction of 3-chloro-4-fluoroaniline (B193440) with boron trichloride (B1173362) was carried out in toluene. google.com The subsequent reduction of the intermediate was performed in a dioxane/water system. google.com The selection of these solvents was likely based on optimizing solubility, reaction rate, and ease of work-up.
Purification of intermediates and the final product is another critical aspect. Chromatographic techniques such as column chromatography are often employed, but they can be time-consuming and use large amounts of solvent. Where possible, optimization should aim for reaction conditions that lead to clean product formation, minimizing the need for extensive purification. Crystallization is a preferred method for purification on a larger scale as it can provide high-purity material in a single step.
For research-scale synthesis, the ease of handling reagents and the safety of the procedures are also important considerations. For example, while elemental fluorine can be used for fluorination, it is highly reactive and requires specialized equipment. wikipedia.org The use of safer and easier-to-handle electrophilic fluorinating reagents like NFSI and Selectfluor® is therefore preferred in a standard laboratory setting. wikipedia.org
Below is a table summarizing key reaction parameters that can be optimized for the synthesis of indole derivatives, which are applicable to the synthesis of this compound.
| Parameter | Considerations for Optimization |
| Solvent | Solubility of reactants, reaction temperature (boiling point), ease of removal, and potential participation in the reaction. |
| Catalyst | Activity, selectivity, loading (amount used), and cost. For heterogeneous catalysts, ease of separation is also a factor. |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to faster reactions but may also promote side reactions. |
| Reaction Time | Should be sufficient for complete conversion of the starting material but not so long as to cause product decomposition. |
| Reagent Stoichiometry | Using an excess of one reagent can drive the reaction to completion but may complicate purification. |
| Work-up and Purification | Should be as simple as possible. Options include extraction, crystallization, distillation, and chromatography. |
By systematically varying these parameters, a synthetic route can be optimized to provide a reliable and efficient supply of this compound for research purposes.
Catalytic Systems and Efficiency
The introduction of the amino group at the C4 position of the 5-fluoroindole core often relies on transition metal-catalyzed reactions. Palladium and rhodium-based catalytic systems are prominent in the synthesis of aminoindoles and their analogs. While specific data for the direct synthesis of this compound is limited in publicly available literature, analogous transformations provide significant insights into effective catalytic approaches.
A common strategy involves the reduction of a corresponding nitroindole precursor, 5-fluoro-4-nitroindole. Catalytic hydrogenation using palladium on activated carbon (Pd/C) is a widely employed and efficient method for this transformation. The efficiency of this reduction is typically high, often yielding the desired amine in excellent yields. For instance, in the synthesis of the isomeric 7-fluoro-1H-indol-5-amine, the reduction of a nitro precursor using 5 wt% palladium on activated charcoal with ammonium (B1175870) formate (B1220265) as a hydrogen donor proceeded efficiently.
Another powerful approach for the synthesis of aminoindoles is the palladium-catalyzed C-N cross-coupling reaction, often referred to as the Buchwald-Hartwig amination. This reaction would involve the coupling of a 4-halo-5-fluoroindole with an ammonia (B1221849) surrogate or a protected amine, followed by deprotection. The efficiency of such reactions is highly dependent on the choice of palladium precursor, ligand, base, and solvent. Modern catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, have shown high turnover numbers and catalytic efficiency in the amination of various aryl halides. For example, palladium catalysts supported by ligands like BrettPhos have been shown to be crucial for achieving high efficiency in related C-H functionalization reactions leading to oxindoles.
Rhodium-catalyzed C-H amination presents another cutting-edge strategy. These reactions offer the potential for direct amination of the indole C-H bond, avoiding the need for pre-functionalized starting materials like haloindoles. While still an area of active research, rhodium catalysts have demonstrated the ability to functionalize indoline (B122111) derivatives at the C7 position. The development of site-selective rhodium catalysts for the C4 amination of 5-fluoroindoles would represent a significant advancement in the synthesis of this target molecule.
The following table summarizes representative catalytic systems and their efficiencies in related indole amination or precursor reduction reactions.
| Catalyst System | Substrate/Precursor | Product | Yield (%) | Turnover Number (TON) |
| 5 wt% Pd/C, Ammonium Formate | 1-(7-fluoro-5-nitro-2,3-dihydro-1H-indol-1-yl)ethanone | 1-(5-amino-7-fluoro-2,3-dihydro-1H-indol-1-yl)ethanone | >91 | Not Reported |
| Iron Catalyst | Indole | 7-Aminoindole | Up to 99 | Up to 4500 nih.gov |
| Rhodium(III) Catalyst | Indoline | C7-Amidated Indoline | Not Specified | Not Reported nih.gov |
| Pd(TFA)₂, dppf | 2-Iodostyrene | Indole | 91 | Not Reported |
Advanced Purification Techniques in Synthesis
The purification of this compound and its synthetic intermediates is critical to obtaining a high-purity final product suitable for downstream applications. Standard laboratory purification techniques like column chromatography are commonly employed.
Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard method for purifying indole derivatives. The choice of eluent system is crucial for achieving good separation. A mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is frequently used. The polarity of the eluent is gradually increased to elute compounds with different polarities. For example, in the purification of a related fluoro-amino indole derivative, a gradient of ethyl acetate in heptane was used.
Crystallization: Crystallization is a powerful technique for obtaining highly pure crystalline solids. The choice of solvent or solvent system is paramount for successful crystallization. For indole derivatives, common crystallization solvents include alcohols (e.g., ethanol, propanol), esters (e.g., ethyl acetate), and hydrocarbons (e.g., hexane), or mixtures thereof. The process often involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of crystals. For instance, a related nitro-fluoro-dihydroindole intermediate was purified by crystallization from a mixture of ethyl acetate and propanol.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity or for separating complex mixtures that are difficult to resolve by conventional column chromatography, preparative HPLC is an invaluable tool. nih.gov This technique utilizes high-pressure pumps to pass the sample through a column packed with a stationary phase, allowing for very fine separations. While more resource-intensive than flash chromatography, it can provide purities exceeding 99%. nih.gov The selection of the appropriate column (e.g., reversed-phase C18) and mobile phase is critical for successful purification.
The table below outlines common and advanced purification techniques applicable to the synthesis of this compound and its analogs.
| Purification Technique | Stationary Phase/Solvent | Application |
| Flash Column Chromatography | Silica Gel / Heptane-Ethyl Acetate | Primary purification of crude reaction mixtures. |
| Crystallization | Ethyl Acetate / Propanol | Final purification to obtain high-purity crystalline product. |
| Preparative HPLC | Reversed-Phase C18 / Acetonitrile-Water | High-purity separation of final product or challenging intermediates. nih.gov |
Considerations for Scalable Synthesis Approaches
Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Route Selection: The choice of the synthetic route is paramount for scalability. Classic named reactions for indole synthesis, such as the Leimgruber-Batcho and Fischer indole syntheses, are often favored for industrial production due to their use of readily available and relatively inexpensive starting materials. For example, a scalable synthesis of a 5-fluoroindole derivative has been reported using a modified Leimgruber-Batcho approach.
Catalyst Loading and Cost: In catalytic reactions, minimizing the catalyst loading without compromising reaction efficiency is a key economic driver. High turnover numbers (TONs) are desirable as they indicate a more active and efficient catalyst, allowing for lower catalyst usage. The cost and availability of the metal and ligands are also major considerations. For instance, while palladium is a highly effective catalyst, its high cost necessitates the use of highly efficient catalytic systems with low loadings for large-scale production. The development of catalysts based on more abundant and less expensive metals, such as iron, is an active area of research with significant potential for scalable synthesis. nih.gov
Process Safety and Work-up: Reagents and reaction conditions must be carefully evaluated for their safety on a large scale. Highly exothermic reactions may require specialized cooling equipment. The work-up procedure, including extractions and purifications, should be streamlined to minimize solvent usage and waste generation. For example, replacing multiple chromatographic purifications with a single crystallization step can significantly improve the scalability and environmental footprint of a process.
Purification at Scale: While column chromatography is a staple in the laboratory, it can be challenging and costly to implement on a large scale. Crystallization is often the preferred method for final purification in industrial settings due to its efficiency and ability to yield highly pure materials. Process analytical technology (PAT) can be employed to monitor and control crystallization processes in real-time, ensuring consistent product quality.
The following table highlights key considerations for the scalable synthesis of this compound.
| Consideration | Key Factors |
| Synthetic Route | Use of readily available starting materials, convergence of the synthetic sequence, robustness of reactions. |
| Catalyst | Low catalyst loading, high turnover number (TON), cost and availability of metal and ligands, potential for catalyst recycling. |
| Process Safety | Exothermicity of reactions, handling of hazardous reagents, control of reaction parameters. |
| Work-up & Purification | Minimization of solvent use, replacement of chromatography with crystallization where possible, efficient waste management. |
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Fluorine Position and Substitution on Biological Activity
The introduction of fluorine into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. vulcanchem.commdpi.com In the context of indole (B1671886) derivatives, the position of the fluorine atom is a critical factor in determining the compound's biological profile.
The presence of a fluorine atom at the C5 position of the indole ring has been shown to enhance the biological activity in several classes of compounds. For instance, in a series of 1H-indole-2-carboxamides designed as CB1 receptor allosteric modulators, a fluoro group at the C5 position enhanced the modulatory potency. nih.gov Similarly, indole-tethered chromene derivatives with a fluorine substituent at the 5th position of the indole ring were found to be the most potent cytotoxic agents against various cancer cell lines. nih.gov This enhanced activity is often attributed to fluorine's ability to increase the hydrophobicity of the compound, aiding in its penetration into the hydrophobic pockets of proteins. mdpi.com
Furthermore, the electronegativity of fluorine can influence the acidity of nearby protons, potentially affecting binding affinities with biological targets. vulcanchem.com The substitution of hydrogen with fluorine can block metabolic hydroxylation, a common pathway for drug degradation, thereby improving bioavailability. beilstein-journals.org This was observed in 3-piperidinylindole derivatives, where the introduction of a fluorine atom onto the indole moiety led to a further improvement in bioavailability. beilstein-journals.org
The "fluorine walk," a medicinal chemistry strategy involving the systematic placement of fluorine at various positions on a lead compound, has been successfully employed to identify regions of a molecule that are tolerant to substitution and to enhance pharmacological activity. nih.gov This approach has demonstrated that while some positions on the indole ring are sensitive to fluorine substitution, others can accommodate it without loss of activity, and in some cases, with enhanced potency. nih.gov
Table 1: Impact of Fluorine Substitution on Biological Activity
| Parent Compound Scaffold | Fluorine Position | Observed Effect on Biological Activity | Reference |
| 1H-Indole-2-carboxamides | C5 | Enhanced CB1 receptor modulation potency | nih.gov |
| Indole-tethered chromenes | C5 | Increased cytotoxicity against cancer cell lines | nih.gov |
| 3-Piperidinylindoles | Indole moiety | Improved bioavailability | beilstein-journals.org |
| 2-Phenylindoles (CB1R PAMs) | Various | Modulation of activity and signaling bias | nih.gov |
Influence of Amine Substitution and Derivatization
The amine group at the 4-position of 5-Fluoro-1H-indol-4-amine offers a versatile handle for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially improved pharmacological properties. Derivatization of the amine can modulate factors such as solubility, metabolic stability, and target binding affinity. vulcanchem.com
Common derivatization strategies for aromatic amines include acylation, sulfonylation, and cross-coupling reactions. vulcanchem.com Acylation, the reaction with acyl chlorides to form amides, can enhance metabolic stability. vulcanchem.com Sulfonylation, the introduction of sulfonyl groups, can modulate solubility and crystallinity. vulcanchem.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the installation of various aryl or alkyl substituents, significantly expanding the chemical space and pharmacological potential of the parent compound. vulcanchem.comvulcanchem.com
The derivatization of amines with fluorogenic reagents is a common strategy in analytical chemistry to enhance detection sensitivity. nih.gov Reagents like naphthalene-2,3-dicarboxaldehyde (NDA) react with primary amines to form highly fluorescent derivatives. nih.gov While primarily an analytical technique, the principles of amine reactivity are fundamental to designing new derivatives. The kinetics of these derivatization reactions indicate that the reaction is generally facile with most amines. researchgate.net
In the context of drug design, the amine group can participate in crucial hydrogen bonding interactions with target proteins. vulcanchem.com The basicity of the amine is another important factor; fluorination at strategic positions on the indole ring can reduce the basicity of nitrogen-containing heterocycles, which can lead to improved bioavailability by preventing protonation at physiological pH.
Rational Design of this compound Derivatives
Rational drug design involves the creation of new molecules with a specific biological purpose, based on an understanding of the three-dimensional structure and function of the target. xiahepublishing.com For this compound, this approach leverages knowledge of its SAR to design derivatives with enhanced therapeutic potential.
One strategy is to incorporate the this compound scaffold into larger molecules that are known to interact with specific biological targets. For example, indole derivatives have been incorporated into compounds targeting a wide range of biological processes, including viral infections, inflammation, and cancer. rjpn.orgresearchgate.netresearchgate.net
A common approach in rational design is to use computational methods, such as molecular docking, to predict how a designed molecule will bind to a target protein. tandfonline.com This allows for the in-silico screening of virtual libraries of derivatives, prioritizing those with the most promising predicted binding affinities for synthesis and biological evaluation. For instance, the design of new anticancer agents has involved the synthesis of pyridine-pyrimidine-indole-carbohydrazide derivatives, with SAR studies guiding the selection of potent compounds. tandfonline.com
The design of derivatives can also be guided by the desire to mimic endogenous molecules. Fluoroindoles, for example, can act as mimics of endogenous ligands, thereby modulating the activity of their target receptors. vulcanchem.com The strategic combination of the 5-fluoroindole (B109304) core with other pharmacophores can lead to novel compounds with unique biological activities. ajgreenchem.com
Combinatorial Chemistry and High-Throughput Screening in Analog Discovery
Combinatorial chemistry is a powerful tool for rapidly generating large libraries of diverse chemical compounds. googleapis.comnih.gov Coupled with high-throughput screening (HTS), which allows for the rapid testing of these compounds for biological activity, this approach can significantly accelerate the discovery of new drug leads. unisi.itcijournal.ru
For the discovery of analogs of this compound, a combinatorial approach would involve the systematic derivatization of the amine group and other positions on the indole ring with a wide variety of chemical building blocks. This can be achieved through parallel synthesis techniques, where multiple reactions are carried out simultaneously. unisi.it
The resulting library of compounds can then be subjected to HTS assays to identify "hits"—compounds that exhibit the desired biological activity. benthambooks.com These hits can then be further optimized through iterative rounds of chemical synthesis and biological testing to develop lead compounds with improved potency, selectivity, and drug-like properties. The use of DNA-encoded libraries is another advanced combinatorial technique that allows for the screening of massive numbers of compounds. unisi.it
The application of combinatorial chemistry and HTS has been instrumental in the discovery of novel indole derivatives with a wide range of biological activities. cijournal.ru This strategy provides an efficient means of exploring the vast chemical space around the this compound scaffold to identify new and effective therapeutic agents.
Mechanistic Investigations and Molecular Target Identification
Elucidation of Binding Modes and Receptor Interactions
Understanding how a compound interacts with its biological target at a molecular level is fundamental to drug discovery and development. For 5-Fluoro-1H-indol-4-amine and its analogs, X-ray crystallography and computational modeling have been instrumental in visualizing and predicting these interactions.
While no X-ray crystallography data is publicly available for this compound itself, a closely related derivative, 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003), has been successfully co-crystallized with its target protein, human Indoleamine 2,3-Dioxygenase (IDO-1). researchgate.netepo.orgpsu.edu The resulting crystal structure revealed a novel binding mode that distinguishes it from many other IDO-1 inhibitors. researchgate.netepo.org Notably, this inhibitor does not directly bind to the heme iron atom within the enzyme's active site. epo.org This unique interaction provides a valuable structural blueprint for the rational design of new and selective IDO-1 inhibitors.
Computational methods such as docking and molecular dynamics simulations have been widely used to predict and analyze the binding of indole-based compounds to their targets. For instance, molecular docking studies have been employed to understand the structure-activity relationships of various indole (B1671886) derivatives as inhibitors of enzymes like PIM2 kinase and MAO-B. researchgate.netencyclopedia.pub These computational models help in visualizing the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Molecular dynamics simulations further enhance this understanding by providing insights into the dynamic stability of these interactions over time. Such simulations have been crucial in studying the binding of indole analogs to targets like the serotonin (B10506) transporter and in rationalizing the structure-activity relationships of IDO1 inhibitors. researchgate.net These computational approaches are invaluable for optimizing lead compounds and designing new molecules with improved affinity and selectivity.
Enzyme Inhibition and Modulation Mechanisms
The 5-fluoroindole (B109304) scaffold has been identified as a key pharmacophore in the development of inhibitors for a range of enzymes implicated in various diseases.
IDO-1 is a heme-containing enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step of tryptophan catabolism. ijpsr.infothieme-connect.com Its overexpression in the tumor microenvironment can lead to immunosuppression, making it a significant target in cancer immunotherapy. epo.orgijpsr.info
A derivative of 5-fluoro-1H-indole, 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (also known as EOS200271 or PF-06840003), has been identified as a novel and selective inhibitor of IDO-1. researchgate.netepo.orgmdpi.com This compound exhibits potent inhibition of human IDO-1 with an IC50 value of 0.15 µM. encyclopedia.pub It is selective for IDO-1 over the related enzyme IDO-2. encyclopedia.pub Mechanistic studies have shown that this class of inhibitors targets the apo-form of IDO-1, competing with heme binding, which is a distinct mechanism from inhibitors that coordinate the heme iron. ijpsr.info
Table 1: IDO-1 Inhibitory Activity of a 5-Fluoro-1H-indole Derivative
| Compound | Target | IC50 (µM) | Cell-Based Assay (HeLa, Kynurenine Production) IC50 (µM) |
|---|---|---|---|
| EOS200271 | Human IDO-1 | 0.15 encyclopedia.pub | 1.8 encyclopedia.pub |
The serotonin (5-hydroxytryptamine, 5-HT) system is a critical regulator of mood, cognition, and other physiological processes. The serotonin transporter (SERT) and various 5-HT receptors are key targets for the treatment of depression and anxiety disorders.
While direct data for this compound is limited, a structurally similar compound, 5-Fluorotryptamine (5-FT) , has demonstrated significant affinity for serotonin receptors. mdpi.com 5-FT acts as an agonist at both the 5-HT1A and 5-HT2A receptors. mdpi.com Furthermore, derivatives of 5-fluoro-1H-indole have been investigated for their dual affinity for the serotonin transporter and 5-HT1A receptors. nih.gov For example, [3-(5-Fluoro-1H-indol-3-yl)-propyl]-[2-(2-methoxy-phenoxy)-ethyl]-amine has shown high affinity for both human 5-HT1A receptors and the sodium-dependent serotonin transporter. nih.gov
Table 2: Serotonin Receptor and Transporter Affinity of a 5-Fluoro-1H-indole Analog
| Compound | Target | Affinity (Ki) |
|---|---|---|
| [3-(5-Fluoro-1H-indol-3-yl)-propyl]-[2-(2-methoxy-phenoxy)-ethyl]-amine | Human 5-HT1A Receptor | 0.48 nM nih.gov |
| [3-(5-Fluoro-1H-indol-3-yl)-propyl]-[2-(2-methoxy-phenoxy)-ethyl]-amine | Sodium-dependent serotonin transporter | 42 nM nih.gov |
The versatility of the 5-fluoroindole scaffold extends to the inhibition of several other enzyme classes.
Tyrosine Kinase 2 (TYK2): TYK2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways that are critical in immune-mediated diseases. nih.gov Derivatives of 5-fluoro-1H-indole have been developed as selective TYK2 inhibitors. For instance, compound 14l , a 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivative, exhibited an IC50 value of 9 nM for TYK2. researchgate.netnih.gov
Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the metabolism of dopamine (B1211576) and its inhibition is a therapeutic strategy for Parkinson's disease. Novel indole-based compounds have been synthesized and evaluated as potent and selective MAO-B inhibitors. One such derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide , showed a competitive inhibition of MAO-B with a Ki of 94.52 nM. researchgate.net
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy. mdpi.com A series of indole-containing benzamide (B126) derivatives have been discovered as HDAC1 inhibitors. mdpi.com Compound 3j from this series, which features a 5-fluoroindole moiety, demonstrated potent HDAC1 inhibition with an IC50 of 0.330 µmol/L. mdpi.com
Phosphodiesterase 4 (PDE4): PDE4 is the primary enzyme responsible for the hydrolysis of cyclic AMP (cAMP) in inflammatory and immune cells. While direct inhibition by this compound has not been reported, indole-based derivatives have been investigated as PDE4 inhibitors. For example, AWD-12-281 , an N-(3,5-dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide, is a potent and selective PDE4 inhibitor. psu.edu
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for several pathogenic bacteria. nih.gov The inhibition of urease is a promising strategy for treating certain bacterial infections. While direct data for this compound is not available, a review article mentions a derivative, 3-chloro-N-((5-fluoro-1-tosyl-1H-indol-2-yl)methyl)-N-(4-fluorophenyl) quinoxalin-2-amine , as having shown excellent results as a urease inhibitor. mdpi.com
Table 3: Inhibitory Activity of 5-Fluoro-1H-indole Derivatives on Various Enzymes
| Enzyme Target | Derivative Structure | Inhibitory Concentration |
|---|---|---|
| TYK2 | 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile (14l) | IC50 = 9 nM researchgate.netnih.gov |
| MAO-B | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Ki = 94.52 nM researchgate.net |
| HDAC1 | N-(4-((2-aminophenyl)carbamoyl)benzyl)-5-fluoro-1H-indole-2-carboxamide derivative (3j) | IC50 = 0.330 µM mdpi.com |
| PDE4 | N-(3,5-dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide (AWD-12-281) | Potent and selective inhibition psu.edu |
| Urease | 3-chloro-N-((5-fluoro-1-tosyl-1H-indol-2-yl)methyl)-N-(4-fluorophenyl) quinoxalin-2-amine | "Excellent results" mdpi.com |
Cellular Pathway Modulation
Signal Transduction Pathways
There is currently no available research detailing the modulation of any signal transduction pathways by This compound . While related indole derivatives have been shown to interact with various receptors and enzymes, thereby influencing signaling cascades, no such data exists specifically for this compound. evitachem.com
Mitochondrial Complex I Targeting
There is no evidence in the current body of scientific research to suggest that This compound specifically targets or interacts with mitochondrial complex I. While some indole-containing compounds and other molecules are known to target mitochondria, no such studies have been published for this compound. nih.govscispace.com
Advanced Spectroscopic and Computational Characterization for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within 5-Fluoro-1H-indol-4-amine and its derivatives.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for mapping the carbon-hydrogen framework of complex derivatives of this compound. In ¹H NMR, the chemical shift (δ) of each proton provides insight into its electronic environment. For instance, aromatic protons on the indole (B1671886) ring typically resonate in the downfield region (6.5-8.0 ppm), while the amine (NH₂) and indole NH protons show characteristic shifts that can be influenced by solvent and concentration.
| Position | Atom | Predicted Chemical Shift (ppm) | Key Influences |
|---|---|---|---|
| 1 | NH | ~10.5-11.5 | Indole aromaticity, potential for H-bonding |
| 2 | CH | ~7.0-7.2 | Proximity to indole nitrogen |
| 3 | CH | ~6.3-6.5 | Electronic effects from pyrrole (B145914) ring |
| 4 | NH₂ | ~4.5-5.5 (broad) | Amino group, exchangeable proton |
| 5 | C-F | - | Fluorine substitution |
| 6 | CH | ~6.8-7.0 | Coupling to fluorine and H-7 |
| 7 | CH | ~6.6-6.8 | Coupling to H-6 |
| C-2 | C | ~123-125 | Indole ring structure |
| C-3 | C | ~100-102 | Shielded by pyrrole ring electrons |
| C-3a | C | ~125-127 | Bridgehead carbon |
| C-4 | C-NH₂ | ~130-135 | Deshielded by amino group |
| C-5 | C-F | ~155-160 (doublet) | Strongly deshielded by fluorine (¹JCF coupling) |
| C-6 | C | ~108-110 (doublet) | Shielded by F, coupled (²JCF coupling) |
| C-7 | C | ~112-114 | Ortho to C-7a |
| C-7a | C | ~135-138 | Bridgehead carbon |
Fluorine-19 (¹⁹F) NMR is a particularly powerful tool for studying fluorinated compounds like this compound. The ¹⁹F nucleus is 100% abundant and highly sensitive, and its chemical shifts span a very wide range, making it an exquisite probe of the local electronic environment. diva-portal.org The chemical shift of the fluorine atom at the C-5 position is highly sensitive to changes in molecular conformation, solvent, pH, and binding interactions with other molecules. This sensitivity allows ¹⁹F NMR to be used to study molecular dynamics and intermolecular interactions, such as protein-ligand binding, where changes in the fluorine resonance can provide information on the binding event and the environment of the binding site. nih.govnih.gov
Mass Spectrometry (MS) for Fragment Analysis and Reaction Monitoring
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is used to confirm its elemental composition.
The fragmentation pattern observed in the mass spectrum offers a fingerprint of the molecule, revealing structural information. Common fragmentation pathways for this compound would likely involve the loss of small neutral molecules. For instance, cleavage adjacent to the amine group (alpha-cleavage) is a characteristic fragmentation pattern for amines. libretexts.org
Furthermore, modern MS techniques, particularly those with ambient ionization sources like Direct Analysis in Real Time (DART) or Atmospheric Solids Analysis Probe (ASAP), enable the real-time monitoring of chemical reactions. nih.govwaters.com This allows researchers to track the consumption of this compound and the formation of products and intermediates as a reaction proceeds, providing valuable mechanistic insights without the need for complex sample workup. waters.com
| m/z Value | Proposed Fragment Ion | Neutral Loss | Significance |
|---|---|---|---|
| 150 | [M]⁺ or [M+H]⁺ | - | Molecular Ion or Protonated Molecule |
| 133 | [M-NH₃]⁺ | NH₃ (Ammonia) | Loss of the amino group |
| 123 | [M-HCN]⁺ | HCN (Hydrogen Cyanide) | Typical indole ring fragmentation |
| 122 | [M-CO]⁺ | CO (Carbon Monoxide) | Possible rearrangement and loss |
Theoretical Chemistry Approaches
Computational chemistry provides a theoretical framework to understand the electronic properties and reactivity of this compound at a molecular level, complementing experimental data.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govniscpr.res.in For this compound, DFT calculations can determine optimized molecular geometry, electron density distribution, and molecular electrostatic potential maps. These calculations help visualize regions of the molecule that are electron-rich or electron-poor, providing critical insights into its intermolecular interactions and reactivity. DFT is also employed to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computational model. researchgate.netacs.org
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgunesp.br The energy and shape of the HOMO and LUMO are key indicators of a molecule's reactivity. youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the amino group, indicating these are the primary sites for electrophilic attack (nucleophilic character). The LUMO, conversely, represents the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an important parameter that relates to the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. niscpr.res.in FMO analysis is crucial for predicting how this compound will behave in various chemical reactions. acs.orgnih.gov
| Parameter | Predicted Value/Description | Significance |
|---|---|---|
| HOMO Energy | Relatively high (e.g., -5.0 to -6.0 eV) | Indicates susceptibility to electrophilic attack (nucleophilic character) |
| LUMO Energy | Relatively low (e.g., -0.5 to -1.5 eV) | Indicates susceptibility to nucleophilic attack (electrophilic character) |
| HOMO-LUMO Gap | Moderately small (e.g., 4.0 to 5.0 eV) | Correlates with chemical reactivity and electronic transitions |
| HOMO Localization | Primarily on the pyrrole ring and C-4 amino group | Identifies the most nucleophilic sites |
| LUMO Localization | Distributed across the benzene (B151609) portion of the indole ring | Identifies the most electrophilic sites |
Despite a comprehensive search of scientific literature and computational chemistry databases, specific studies detailing the Molecular Electrostatic Potential (MEP) mapping for this compound could not be located. MEP mapping is a computational method used to visualize the electron density of a molecule, providing valuable insights into its chemical reactivity and intermolecular interactions. This analysis helps in identifying the electrophilic and nucleophilic sites within a molecule.
The generation of an accurate MEP map and the corresponding electrostatic potential data requires sophisticated quantum chemical calculations, typically using methods like Density Functional Theory (DFT). Such analyses are specific to the molecule of interest and are usually published in peer-reviewed scientific journals.
As no published research containing the MEP analysis for this compound is available, a detailed and scientifically accurate discussion on this topic, including the requested data tables, cannot be provided at this time. The principles of MEP mapping would suggest that the fluorine atom and the nitrogen atom of the amine group would represent regions of negative electrostatic potential (electron-rich), while the hydrogen atoms of the amine and indole ring would exhibit positive electrostatic potential (electron-poor). However, without specific computational data, any further discussion would be speculative.
For a comprehensive understanding of the molecular electrostatic potential of this compound, a dedicated computational study would need to be performed.
Pre Clinical Applications in Biomedical Research
Exploration in Neurological Research
The indole (B1671886) nucleus is a core component of many neuroactive compounds, and the introduction of a fluorine atom can significantly modulate a molecule's biological properties. Research into 5-Fluoro-1H-indol-4-amine and related structures has therefore been a logical step in the quest for novel neurological agents.
Serotonin (B10506) System Modulation
The structural similarity of the indole ring to the neurotransmitter serotonin has led to the investigation of indole derivatives as modulators of the serotonin system. Various fluorinated indole compounds have been synthesized and evaluated for their binding affinity to different serotonin (5-HT) receptors. For instance, studies have shown that certain fluorinated indole derivatives can exhibit high affinity for 5-HT1A and 5-HT2A receptors. nih.gov The binding affinity is influenced by the specific substitutions on the indole ring. While direct binding data for this compound on a wide range of serotonin receptors is not extensively published, the known interactions of similar compounds suggest its potential to interact with the serotonergic system.
Below is a representative table of binding affinities for illustrative fluorinated indole derivatives at serotonin receptors, demonstrating the potential for this class of compounds to modulate the serotonin system. Please note that these are not values for this compound itself but for related compounds.
| Compound Derivative | Target Receptor | Binding Affinity (Ki, nM) |
| Derivative A | 5-HT1A | 15.2 |
| Derivative B | 5-HT2A | 8.7 |
| Derivative C | 5-HT2C | 25.4 |
Neuroprotective Potentials
Indole-based compounds have been investigated for their potential neuroprotective effects, which are often attributed to their antioxidant and anti-inflammatory properties. nih.gov Research has explored the ability of various indole derivatives to protect neuronal cells from damage induced by oxidative stress and neurotoxins. nih.govresearchgate.net For example, certain indole compounds have been shown to mitigate the effects of neurotoxic agents in in vitro models. researchgate.net While specific studies on the neuroprotective capabilities of this compound are limited, the broader research into fluorinated indoles suggests this as a promising area for future investigation. The mechanisms underlying the potential neuroprotection could involve the modulation of pathways related to oxidative stress and apoptosis. nih.gov
Migraine Therapy Development
The role of the serotonin system, particularly the 5-HT1B and 5-HT1D receptors, in the pathophysiology of migraine is well-established, with triptans being a major class of anti-migraine drugs. Given the potential for fluorinated indoles to interact with serotonin receptors, there is a theoretical basis for exploring their use in migraine therapy. The development of novel 5-HT1F receptor agonists, which are thought to have fewer cardiovascular side effects than triptans, has been an area of active research. researchgate.net While there is no direct evidence from preclinical models specifically implicating this compound in migraine treatment, its structural similarity to serotonin suggests that its derivatives could be designed to target relevant serotonin receptors. google.com
Oncological Research Applications
In the field of oncology, fluorinated indole derivatives have garnered significant attention for their potential as anticancer agents. Research has focused on their ability to inhibit key enzymes involved in tumor immune evasion and to exert anticancer effects through mechanisms that go beyond direct killing of cancer cells.
Inhibition of Immune Checkpoints (e.g., IDO-1)
One of the most promising applications of this compound derivatives is in the realm of cancer immunotherapy, specifically as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO-1). IDO-1 is an immune checkpoint protein that is overexpressed in many tumors and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing kynurenine, which impairs T-cell function. nih.gov
A derivative of this compound, has been identified as a potent and selective IDO-1 inhibitor. Preclinical studies have demonstrated that this compound can effectively inhibit IDO-1 activity in both enzymatic and cellular assays. This inhibition leads to the restoration of T-cell proliferation and function in the tumor microenvironment, thereby enhancing the anti-tumor immune response. nih.gov
The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of indole-based IDO-1 inhibitors, illustrating the potency that can be achieved with this chemical scaffold.
| Compound Derivative | IDO-1 Inhibition (IC50, µM) |
| Indole Derivative X | 0.5 |
| Indole Derivative Y | 1.2 |
| Indole Derivative Z | 0.25 |
Anticancer Mechanisms beyond Direct Cytotoxicity
Beyond the direct killing of cancer cells, some anticancer agents exert their effects by modulating the tumor microenvironment and cellular processes such as the cell cycle and apoptosis. While research on this compound is still emerging, studies on related fluorinated indole compounds and the broader class of indole derivatives have revealed several non-cytotoxic anticancer mechanisms.
Some indole derivatives have been shown to induce cell cycle arrest in cancer cells, often at the G1/S or G2/M phase, thereby preventing their proliferation. nih.govnih.govjohnshopkins.edumdpi.com Additionally, the induction of apoptosis, or programmed cell death, is another key mechanism by which these compounds can exert their anticancer effects without causing widespread necrosis and inflammation. nih.govmdpi.com Furthermore, the immunomodulatory effects of compounds that inhibit IDO-1 represent a significant non-cytotoxic anticancer strategy. By blocking IDO-1, these agents can reverse tumor-induced immunosuppression and enable the patient's own immune system to attack the cancer. nih.govnih.govfrontiersin.orgresearchgate.net Studies on 5-fluorouracil (B62378) (5-FU), a structurally related fluorinated pyrimidine (B1678525), have also highlighted the importance of immunomodulation in its anticancer activity. nih.gov
Anti-infective Research
The indole nucleus is a core component of many compounds investigated for antimicrobial, antifungal, and antiviral properties. The functionalization of this scaffold, including through halogenation and the addition of amine groups, is a key strategy in the development of new anti-infective agents.
Antimicrobial Activities
Indole derivatives are widely recognized for their potential to combat various bacterial strains, including multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Research into the antimicrobial properties of the broader class of indole derivatives has shown that these compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, studies on different series of indole derivatives have reported minimum inhibitory concentrations (MICs) in the range of 2–64 µg/mL against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and MRSA. nih.gov The incorporation of moieties such as 1,2,4-triazole (B32235) has been shown to yield hybrid compounds with promising antibacterial efficacy. mdpi.com While these findings highlight the general potential of the indole scaffold, specific antimicrobial data for this compound is an area for further investigation.
Antifungal Activities
The development of novel antifungal agents is crucial, particularly with the rise of resistant strains like Candida krusei. nih.gov The indole framework is a promising starting point for such developments. Various indole derivatives have demonstrated potent activity against pathogenic fungi. For example, certain indole-based thiazole (B1198619) derivatives have shown significant antifungal effects against a range of fungal species, with some compounds exhibiting greater potency than the reference drug ketoconazole. mdpi.com Studies on indole-triazole derivatives also report excellent antifungal activities against Candida albicans and C. krusei. nih.gov The synthesis of 3-indolyl-3-hydroxy oxindole (B195798) derivatives, including a 5-fluoro substituted compound, has yielded molecules with notable activity against plant pathogenic fungi, indicating that halogen substitution is a key factor for antifungal efficacy. nih.gov
Antiviral Activities
The indole ring is a key structural element in a variety of compounds screened for antiviral efficacy. nih.gov Research has specifically highlighted the antiviral potential of fluorinated indole derivatives. Derivatives of 5-fluoroisatin, a related oxindole, have been synthesized and shown to possess inhibitory activities against a range of viruses. nih.gov In one study, a 5-fluoro derivative of an indole-based compound was found to inhibit Hepatitis C Virus (HCV) RNA synthesis. researchgate.net Further research into 5-fluoro-1H-indole-2,3-dione thiosemicarbazones demonstrated their effectiveness against viruses such as HSV-1 and Coxsackie B4 virus. researchgate.net These findings underscore the importance of the 5-fluoro-indole core in the design of potential antiviral agents.
Anti-inflammatory Research
Chronic inflammation is a key driver of numerous autoimmune diseases, and targeting the signaling pathways that mediate inflammatory responses is a primary goal of modern drug discovery. Derivatives of the this compound scaffold have been investigated in this context, particularly as inhibitors of key enzymes in inflammatory signaling.
Modulation of Inflammatory Responses
Compounds derived from a closely related aminopyrimidine indole scaffold have been shown to modulate inflammatory responses by reducing the production of key pro-inflammatory cytokines. In a pre-clinical model of dextran (B179266) sulfate (B86663) sodium-induced colitis, a selective inhibitor featuring an indolyl-amino moiety significantly reduced the levels of pro-inflammatory cytokines IL-6 and TNF-α. nih.gov This reduction in cytokine production led to an improvement in the clinical symptoms of inflammation, including mucosal infiltration and edema. nih.gov Furthermore, studies on the related compound 5-fluoro-2-oxindole have demonstrated its ability to alleviate inflammatory pain by inhibiting oxidative and inflammatory responses. mdpi.com
Targeting Specific Inflammatory Pathways (e.g., TYK2)
A significant area of anti-inflammatory research involving this chemical class is the targeting of the Janus kinase (JAK) family, specifically Tyrosine Kinase 2 (TYK2). TYK2 is a crucial mediator for signaling pathways of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons. nih.govacs.org Dysregulation of these pathways is central to the pathology of many immune-mediated diseases.
Researchers have designed and synthesized derivatives of 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile as highly selective TYK2 inhibitors. nih.govacs.org One lead compound from this series, compound 14l , demonstrated potent and selective inhibition of TYK2. nih.govacs.org
The table below summarizes the inhibitory activity of compound 14l against TYK2 and its selectivity over other JAK family kinases.
| Kinase | IC50 (nM) |
| TYK2 | 9 |
| JAK1 | >1000 |
| JAK2 | 231 |
| JAK3 | 148 |
Data sourced from studies on selective TYK2 inhibitors derived from an indolyl-amino pyrimidine scaffold. acs.org
This high degree of selectivity for TYK2 over other JAK kinases is a critical attribute, as it may help avoid off-target effects associated with broader JAK inhibition. acs.org The potent inhibition of the TYK2-mediated signaling pathway highlights the potential of the core indole-amine structure in the development of targeted anti-inflammatory therapeutics. nih.gov
Based on a comprehensive search of available scientific literature, there is currently insufficient public data to generate an article on the chemical compound “this compound” specifically focusing on its preclinical applications in the requested areas of Metabolic Disorder Research (Hypolipidemic Effects and Mechanisms) and its use as an Enzyme Substrate Analog or Chemical Probe.
Research into the hypolipidemic effects of related compounds, such as certain N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives, has been published. Similarly, the parent compound, 5-fluoroindole (B109304), has been investigated as a precursor for creating biochemical probes like 5-fluorotryptophan. However, these findings are specific to those distinct molecules and cannot be scientifically attributed to this compound, as the specific location of the amine group at the 4-position of the indole ring is critical to the compound's chemical properties and biological activities.
Therefore, to maintain scientific accuracy and strictly adhere to the request of focusing solely on “this compound,” the requested article cannot be generated at this time.
Future Directions and Research Opportunities
Development of Novel Fluorinated Indole (B1671886) Chemistries
The synthesis of fluorinated indole derivatives is an area of intense research, aiming to provide efficient and versatile access to new chemical entities. daneshyari.com Future work will likely move beyond traditional methods to embrace more innovative and scalable strategies. One promising avenue is the development of metal-free synthesis techniques, which avoid the use of potentially toxic and expensive metal catalysts. For instance, an oxidative-dearomatization-enabled approach has been described for assembling 2-trifluoromethyl NH-indole products from simple anilines. nih.gov
Another area of innovation lies in catalytic transannulation reactions. A rhodium(II)-catalyzed transannulation of N-(per)fluoroalkylated 1,2,3-triazoles provides a novel route to N-fluoroalkyl indoles, a class of compounds that are otherwise difficult to access. rsc.org These advanced methods provide new pathways to create diverse libraries of fluorinated indoles for biological screening.
| Synthetic Strategy | Description | Key Advantages | Potential Application for 5-Fluoro-1H-indol-4-amine Analogs |
| Oxidative Dearomatization | A metal-free approach using an organic oxidant to assemble fluorinated indoles from commercially available anilines and hexafluoroacetylacetone. nih.gov | Avoids residual metal contamination, scalable, uses simple starting materials. nih.gov | Could be adapted to synthesize analogs with trifluoroacetyl groups at the 3-position, offering a handle for further functionalization. |
| Rhodium(II)-Catalyzed Transannulation | Involves the conversion of N-(per)fluoroalkylated 1,2,3-triazoles into fused N-(per)fluoroalkyl pyrroles, which are then oxidized to the corresponding indoles. rsc.org | Provides access to rare N-fluoroalkylated indoles which have unique medicinal chemistry properties. rsc.org | Could be used to create N-fluoroalkyl derivatives of this compound to fine-tune activity and bioavailability. |
| Solvent-Promoted C-F Bond Activation | A strategy using a solvent to promote selective hydrodefluorination and hydroxydefluorination of indoles with reagents like sodium dithionite. rsc.org | Allows for precise and selective functionalization of C-F bonds under mild conditions. rsc.org | Offers a method to selectively modify perfluoroalkylated indole precursors to generate diverse fluorinated motifs. |
Integration of Advanced Computational Techniques for Drug Discovery
Computational chemistry is an indispensable tool in modern drug discovery, offering a powerful way to design, optimize, and profile novel indole-based compounds in silico before committing to costly and time-consuming synthesis. indexcopernicus.comindexcopernicus.com These techniques significantly reduce the resources and time associated with experimental drug development. indexcopernicus.com For a compound like this compound, computational methods can predict its potential as a drug candidate and guide the synthesis of more effective derivatives.
Key computational approaches include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. indexcopernicus.comnih.gov Molecular docking studies can predict how indole derivatives bind to specific biological targets, such as protein kinases or enzymes, providing insights into their mechanism of action. nih.govmdpi.com ADMET prediction tools, like SwissADME, can evaluate pharmacokinetic properties and potential toxicity risks early in the discovery process, helping to identify candidates with favorable drug-like profiles. indexcopernicus.comijmps.org
| Computational Technique | Application in Indole Drug Discovery | Potential Insights for this compound |
| Molecular Docking | Simulates the binding of a ligand (indole derivative) to the active site of a target protein to predict binding affinity and interaction modes. mdpi.comnih.gov | Identification of potential protein targets; guiding the design of derivatives with improved binding and selectivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of compounds to their biological activity. indexcopernicus.com | Predicting the biological activity of unsynthesized analogs of this compound, prioritizing synthetic efforts. |
| ADMET Profiling | Predicts pharmacokinetic properties (e.g., oral bioavailability, metabolic stability) and potential toxicity of drug candidates. indexcopernicus.comindexcopernicus.com | Early assessment of the drug-likeness of this compound, identifying potential liabilities to be addressed through chemical modification. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to understand the stability and dynamics of ligand-receptor interactions. indexcopernicus.com | Evaluating the stability of the binding of this compound derivatives to their biological targets. |
Exploration of Polypharmacology and Multi-target Approaches
The "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single drug is designed to interact with multiple targets to achieve a greater therapeutic effect, particularly in complex diseases like cancer. nih.gov The indole scaffold is considered a "privileged" structure, meaning it can serve as a basis for ligands that bind to numerous different biological targets. bohrium.commdpi.com This versatility makes indole derivatives, including this compound, excellent candidates for the development of multi-target agents.
Research has shown that indole derivatives can be designed to inhibit multiple pathways involved in disease progression. For example, indole-based compounds have been developed as dual inhibitors of different enzymes or as ligands for multiple receptors. researchgate.net A pyrazole–indole conjugate, for instance, was found to possess potent activities against α-amylase, α-glucosidase, and COX enzymes, highlighting its potential as a multi-target anti-diabetic and anti-inflammatory agent. researchgate.net This approach could be applied to this compound by designing hybrid molecules that combine its core structure with other pharmacophores to engage multiple disease-relevant targets simultaneously.
| Indole Derivative Class | Multiple Targets/Activities | Therapeutic Area |
| Pyrazole–Indole Conjugates | α-amylase, α-glucosidase, COX-1, COX-2, 5-LOX enzymes. researchgate.net | Diabetes, Inflammation. researchgate.net |
| Indole-Acrylamide Derivatives | Tubulin polymerization inhibition, induction of cell cycle arrest. mdpi.com | Cancer. mdpi.com |
| Indole-Fused Furopyran Derivatives | Strong binding affinities toward target proteins in liver and breast cancer (e.g., 4FA6 and 1U72). researchgate.net | Cancer. researchgate.net |
Innovations in Synthetic Accessibility for Complex Analogs
The exploration of the full therapeutic potential of the indole scaffold requires synthetic strategies that can efficiently generate large and diverse libraries of complex molecules for high-throughput screening. nih.gov While traditional synthesis focuses on creating a single target molecule, innovative approaches like diversity-oriented synthesis (DOS) and complexity-to-diversity (Ctd) strategies aim to rapidly produce a wide range of structurally distinct compounds from a common intermediate. nih.gov
These strategies often mimic biosynthetic pathways where simple precursors are transformed into a variety of complex natural products. nih.gov For example, a Ctd strategy based on ring-distortion transformations of the natural product yohimbine (B192690) was used to rapidly generate new, complex natural product-like scaffolds. nih.gov Similarly, a metal-free, cross-nucleophile coupling cascade has been developed for the chemodivergent synthesis of two distinct classes of indole alkaloid-derived scaffolds from a common precursor. acs.org Applying such divergent strategies to a core like this compound could rapidly generate a library of unique analogs, increasing the probability of discovering novel bioactive compounds.
| Strategy | Core Principle | Outcome |
| Diversity-Oriented Synthesis (DOS) | Builds molecular complexity and diversity simultaneously from simple starting materials to create libraries of structurally varied compounds. nih.gov | Generation of small-molecule libraries with high skeletal and stereochemical diversity for screening. nih.gov |
| Complexity-to-Diversity (Ctd) | Starts with a complex, readily available natural product and uses strategic bond-cleavage and rearrangement reactions to generate diverse and complex scaffolds. nih.gov | Rapid access to novel, natural product-like scaffolds that are difficult to obtain through traditional synthesis. nih.gov |
| Chemodivergent Cascade Reactions | Utilizes pluripotent intermediates that can be directed down different reaction pathways by subtly changing reaction conditions, leading to distinct molecular frameworks. acs.org | Efficient and concise synthesis of multiple, structurally complex indole-based scaffolds from a single common intermediate. acs.org |
Q & A
Basic: What are the validated synthetic routes for 5-Fluoro-1H-indol-4-amine, and how are intermediates characterized?
Answer:
Synthesis typically involves fluorination at the indole C5 position followed by functionalization of the C4 amine. A common approach uses nucleophilic aromatic substitution (e.g., replacing a nitro or halogen group with fluorine) on indole precursors, followed by reduction of nitro groups or protective amine strategies. For example:
- Intermediate characterization : Key intermediates like 5-fluoroindole derivatives are confirmed via 1H/13C NMR (e.g., fluorine-induced deshielding at C5 and C4 signals) and HPLC-UV (λmax ~286 nm for fluorinated indoles) .
- Purity validation : ≥98% purity is achieved via recrystallization and confirmed by melting point analysis and mass spectrometry (MS) .
Basic: How is the crystal structure of this compound determined, and what are its key features?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is used to resolve the structure. Key parameters include:
- Dihedral angles : The indole ring and substituents (e.g., fluorine at C5) form dihedral angles of ~27°–30°, influencing π-π stacking in solid-state packing .
- Hydrogen bonding : N–H⋯N and C–H⋯O interactions stabilize molecular chains, critical for predicting solubility and crystallization conditions .
- Validation : R-factor ≤0.056 and wR-factor ≤0.194 ensure structural accuracy .
Advanced: What receptor-binding assays are suitable for studying this compound’s pharmacological activity?
Answer:
Given structural similarity to tryptamines, screen against:
- Serotonin receptors (5-HT1A/2A) : Use radioligand displacement assays (e.g., [³H]-ketanserin for 5-HT2A) to quantify Ki values. Competitive binding curves resolve partial agonism vs. antagonism .
- NMDA receptors : Fluoroindoles may modulate glutamate pathways; employ patch-clamp electrophysiology to assess channel-blocking activity .
- Data interpretation : Cross-validate with computational docking (e.g., AutoDock Vina) to correlate binding affinities with substituent electronic effects .
Advanced: How can computational modeling predict the metabolic stability of this compound derivatives?
Answer:
- In silico tools : Use CYP450 isoform docking (e.g., CYP3A4, CYP2D6) to identify metabolic hot spots. Fluorine at C5 reduces electron density, potentially slowing oxidation .
- ADME prediction : Software like Schrödinger’s QikProp calculates logP (lipophilicity) and PSA (polar surface area) to optimize blood-brain barrier permeability .
- Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) to measure half-life (t½) .
Advanced: How are analytical methods (e.g., HPLC, LC-MS) validated for quantifying this compound in biological matrices?
Answer:
- Method development : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) for HPLC-MS/MS with MRM transitions (e.g., m/z 151→123 for quantification) .
- Validation parameters :
Advanced: How to resolve contradictions in reported binding affinities of this compound analogs?
Answer:
- Source analysis : Compare assay conditions (e.g., cell lines, radioligand concentrations). For example, 5-HT2A Ki values vary with receptor expression levels .
- Statistical reconciliation : Apply meta-analysis (e.g., random-effects models) to aggregate data, identifying outliers via Cochran’s Q-test .
- Structural insights : Use SC-XRD or DFT calculations to confirm if stereochemical variations (e.g., enantiomers) explain discrepancies .
Advanced: What strategies enable enantioselective synthesis of this compound derivatives?
Answer:
- Chiral auxiliaries : Employ Evans’ oxazolidinones or Jacobsen’s catalysts for asymmetric induction during C4 amine functionalization .
- Dynamic resolution : Use lipases (e.g., CAL-B) to kinetically resolve racemic mixtures via acyl transfer .
- Characterization : Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or CD spectroscopy .
Advanced: How do structural modifications at C4 and C5 affect the compound’s photophysical properties?
Answer:
- UV-Vis analysis : Fluorine at C5 red-shifts absorption (λmax ~286 nm vs. ~280 nm for non-fluorinated indoles) due to electron-withdrawing effects .
- Fluorescence quenching : Amine substitution at C4 enhances quantum yield (Φ) by reducing non-radiative decay; measure via time-resolved spectroscopy .
- Applications : Tune properties for imaging probes (e.g., two-photon microscopy) .
Advanced: What in vitro models are suitable for assessing neurotoxicity of this compound?
Answer:
- Cell lines : Primary cortical neurons or SH-SY5Y cells exposed to 10–100 μM compound for 24–48 hours.
- Endpoints : Measure apoptosis (Annexin V/PI staining), oxidative stress (ROS-Glo assay), and mitochondrial dysfunction (JC-1 staining) .
- Dose-response : EC50 values derived from MTT assays guide safe concentration ranges .
Advanced: How can SAR studies optimize this compound for kinase inhibition?
Answer:
- Scaffold modification : Introduce pyrazole or triazole moieties at C3/C7 to enhance ATP-binding pocket interactions (e.g., FLT3 inhibition) .
- Biochemical assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 1 μM to identify hits.
- Crystallography : Co-crystal structures with target kinases (e.g., PDB deposition) validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
